2-(2-Nitrophenyl)isoindoline-1,3-dione

Anti-inflammatory N-arylphthalimide Carrageenan-induced edema

2-(2-Nitrophenyl)isoindoline-1,3-dione (CAS 34442-94-9), also referred to as N-(2-nitrophenyl)phthalimide, is a member of the N-arylphthalimide class with the molecular formula C14H8N2O4 and a molecular weight of 268.22 g/mol. The compound features an isoindoline-1,3-dione core with a nitro group at the ortho position of the N-phenyl ring.

Molecular Formula C14H8N2O4
Molecular Weight 268.22 g/mol
CAS No. 34442-94-9
Cat. No. B3051536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Nitrophenyl)isoindoline-1,3-dione
CAS34442-94-9
Molecular FormulaC14H8N2O4
Molecular Weight268.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C14H8N2O4/c17-13-9-5-1-2-6-10(9)14(18)15(13)11-7-3-4-8-12(11)16(19)20/h1-8H
InChIKeyFHPIULWDFMBJQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Nitrophenyl)isoindoline-1,3-dione (CAS 34442-94-9): Core Identity and Physicochemical Baseline for Sourcing Decisions


2-(2-Nitrophenyl)isoindoline-1,3-dione (CAS 34442-94-9), also referred to as N-(2-nitrophenyl)phthalimide, is a member of the N-arylphthalimide class with the molecular formula C14H8N2O4 and a molecular weight of 268.22 g/mol . The compound features an isoindoline-1,3-dione core with a nitro group at the ortho position of the N-phenyl ring. Key calculated physicochemical properties include a LogP of approximately 2.98, a topological polar surface area (PSA) of 80.52 Ų, and a density of 1.501 g/cm³ . Commercial suppliers typically offer the compound at 95–98% purity for research and development applications . This compound serves as a valuable scaffold in medicinal chemistry programs targeting inflammation, lipid metabolism, and neurological disorders, where the ortho-nitro substitution pattern confers distinct pharmacological properties relative to its meta- and para-substituted isomers.

Why 2-(2-Nitrophenyl)isoindoline-1,3-dione Cannot Be Casually Replaced by Other Nitrophenylphthalimide Isomers


Within the N-nitrophenylphthalimide series, positional isomerism of the nitro group profoundly alters pharmacological activity and toxicity profiles, making generic substitution a scientifically indefensible procurement strategy. Direct comparative studies demonstrate that moving the nitro group from the ortho to the meta or para position changes anti-inflammatory efficacy from 67% edema reduction to 26% or 21%, respectively [1]. Similarly, in anticonvulsant screening, the ortho-nitro isomer exhibits a distinct neurotoxicity profile (TD50 = 5.6 mg/kg) that differs substantially from its para counterpart (TD50 = 2.05 mg/kg) . Even within the broader N-arylphthalimide class, simple halogen or hydrogen substitution at the phenyl ring fails to recapitulate the hypolipidemic activity profile, where the ortho-nitro compound uniquely achieves 40% total cholesterol reduction—the highest among all nitro-substituted analogs tested [1]. These position-dependent differences arise from variations in electronic distribution, hydrogen-bonding capacity, and molecular conformation, underscoring the necessity of specifying CAS 34442-94-9 rather than accepting any N-nitrophenylphthalimide as an interchangeable alternative.

Quantitative Head-to-Head Evidence: Where 2-(2-Nitrophenyl)isoindoline-1,3-dione Objectively Outperforms Its Closest Analogs


Superior Acute Anti-Inflammatory Efficacy: Ortho-Nitro vs. Phthalimide and Comparator Analogs in Carrageenan-Induced Edema

In a direct head-to-head comparison of eight N-arylphthalimide derivatives in the carrageenan-induced mouse paw edema model, 2-(2-nitrophenyl)isoindoline-1,3-dione (compound 5b) demonstrated a 67% reduction in edema at a single oral dose of 250 mg/kg, which was significantly superior (p < 0.001) to the unsubstituted phthalimide (17% reduction) and N-phenylphthalimide (5a, 18% reduction) [1]. This effect was comparable to ibuprofen and aspirin at equivalent doses. By contrast, the meta-nitro isomer (5c) achieved only 26% reduction and the para-nitro isomer (5d) achieved 21% reduction, establishing a clear ortho > meta > para rank order for anti-inflammatory potency [1]. The effective dose determination confirmed that compound 5b at 250 mg/kg produced anti-inflammatory activity similar to ibuprofen and pravastatin [1].

Anti-inflammatory N-arylphthalimide Carrageenan-induced edema

Distinct Hypolipidemic Profile: Ortho-Nitro Position Isomer Achieves Greatest Total Cholesterol Reduction Among Nitro-Substituted Analogs

In a 16-day oral treatment study at 20 mg/kg/day, 2-(2-nitrophenyl)isoindoline-1,3-dione (5b) achieved a 40% reduction in plasma total cholesterol—the highest among all nitro-substituted analogs—along with a 35% reduction in triglycerides and a 40% increase in HDL-cholesterol [1]. Comparative data for the positional isomers showed that the meta-nitro compound (5c) reduced triglycerides by 31% and increased HDL by 54%, while the para-nitro compound (5d) reduced triglycerides by 39% and increased HDL by 50% [1]. The unsubstituted N-phenylphthalimide (5a) reduced total cholesterol by only 14% and triglycerides by 34% [1]. Although compound 5g (4-methylthiophenyl) showed greater overall hypolipidemic activity (54% TG reduction, 41% TC reduction), the ortho-nitro compound 5b uniquely combines strong cholesterol-lowering with substantial anti-inflammatory activity in the same molecular entity [1].

Hypolipidemic Cholesterol reduction N-arylphthalimide

Divergent Neurotoxicity Profile Among Nitro Positional Isomers in Anticonvulsant Screening

In a systematic evaluation of 13 N-substituted isoindoline-1,3-dione derivatives using the maximal electroshock seizure (MES) model in mice, the ortho-nitro compound (3h, 2-NO2) exhibited a distinct pharmacological profile characterized by an ED50 exceeding 300 mg/kg coupled with a TD50 (neurotoxicity) of 5.6 mg/kg and a protective index (PI = TD50/ED50) of 0.42 . The para-nitro isomer (3j, 4-NO2) showed greater antiseizure potency (ED50 = 62.31 mg/kg) but also higher neurotoxicity (TD50 = 2.05 mg/kg), while the meta-nitro isomer (3i, 3-NO2) demonstrated intermediate potency (ED50 = 174 mg/kg) with TD50 = 9.29 mg/kg . The paper's authors concluded that the ortho and para positions are the most favorable for antiseizure activity within the nitro-substituted series, with electronic effects of the nitro group playing a critical role . The reference drug diazepam achieved an ED50 of 1.8 mg/kg with PI = 5.91 .

Anticonvulsant Maximal electroshock seizure Neurotoxicity

Favorable Acute Safety Margin: LD50 Exceeding 2 g/kg Establishes a Wide Therapeutic Window for In Vivo Studies

In an acute toxicity assessment accompanying the anti-inflammatory evaluation, the entire series of N-arylphthalimide derivatives (5a–5h), including 2-(2-nitrophenyl)isoindoline-1,3-dione (5b), demonstrated an intraperitoneal LD50 exceeding 2 g/kg in mice, with no lethality or observable behavioral changes (writhing, gasping, palpitation, decreased respiratory rate) at the pharmacologically active dose of 250 mg/kg [1]. This indicates that the effective anti-inflammatory dose (250 mg/kg) is at least 8-fold below the lethal dose threshold, providing a wide safety margin for in vivo pharmacological investigations [1].

Acute toxicity LD50 Safety pharmacology

Physicochemical Differentiation: LogP and Hydrogen-Bond Acceptor Profile Distinguish Ortho-Nitro Isomer for Blood-Brain Barrier Penetration Considerations

2-(2-Nitrophenyl)isoindoline-1,3-dione possesses a calculated LogP of 2.98, a topological polar surface area (TPSA) of 80.52–83.2 Ų, and contains four hydrogen-bond acceptor sites with zero hydrogen-bond donors . These values place the compound near the upper boundary of optimal CNS drug-likeness parameters (generally LogP <3, TPSA <90 Ų for brain penetration), consistent with its observed anticonvulsant activity in the MES model . By comparison, the 3-nitrophenyl isomer exhibits a different crystal packing arrangement characterized by a three-dimensional hydrogen-bonded framework via C—H···O interactions (H···O = 2.35–2.58 Å) [1], while the tetrachlorinated analog of the ortho-nitro compound displays a dihedral angle of 74.6° between the phthalimide and nitrophenyl planes [2]. The ortho-nitro substitution pattern influences both the conformational preference and the electronic distribution of the molecule, which in turn affects target binding and pharmacokinetic behavior in ways that cannot be reproduced by meta- or para-substituted analogs.

Physicochemical properties LogP Drug-likeness

Synthetic Accessibility: Straightforward One-Step Condensation from Common Precursors Enables Reliable Procurement and Scale-Up

The synthesis of 2-(2-nitrophenyl)isoindoline-1,3-dione (5b) proceeds via a straightforward condensation of phthalic anhydride with 2-nitroaniline in refluxing acetic acid or nitrobenzene for 45–60 minutes, followed by crystallization from an appropriate solvent [1]. This one-step method yields the product with full spectroscopic characterization, including distinctive IR bands at 1787 and 1712 cm⁻¹ (C=O stretching) and 1531–1351 cm⁻¹ (NO2 asymmetric/symmetric stretching), and ¹H NMR signals at δ 8.22 (H-3′) and δ 7.80–7.74 (H-4′, H-6′) in CDCl₃ [1]. The synthesis does not require specialized reagents, protecting groups, or inert atmosphere conditions, making it amenable to both laboratory-scale preparation and larger-volume procurement from commercial suppliers who stock the compound at 95–98% purity . This contrasts with more complex N-arylphthalimide derivatives that require multi-step sequences or expensive coupling reagents, reducing supply chain risk for programs requiring sustained access to the compound.

Synthesis Phthalic anhydride 2-Nitroaniline

Evidence-Backed Application Scenarios for 2-(2-Nitrophenyl)isoindoline-1,3-dione in Scientific Research and Early-Stage Discovery


Dual-Action Anti-Inflammatory and Hypolipidemic Lead Optimization

2-(2-Nitrophenyl)isoindoline-1,3-dione is the optimal starting scaffold for medicinal chemistry programs pursuing dual anti-inflammatory and lipid-lowering activity within a single molecular entity. The compound achieves a 67% reduction in carrageenan-induced edema (comparable to ibuprofen) while simultaneously reducing plasma total cholesterol by 40% and raising HDL-cholesterol by 40% at well-tolerated doses [1]. This dual pharmacological profile is not replicated by any other single nitrophenylphthalimide positional isomer, making CAS 34442-94-9 the rational choice for structure-activity relationship campaigns targeting metabolic syndrome with an inflammatory component. The wide safety margin (LD50 >2 g/kg vs. effective dose of 250 mg/kg) further supports its use in repeated-dose in vivo efficacy models [1].

Positional Isomer Library for Anticonvulsant Structure-Activity Relationship Studies

The ortho-nitro isomer serves as an essential comparator in anticonvulsant discovery programs exploring the impact of nitro group position on efficacy and neurotoxicity. Direct comparative data demonstrate that the ortho-nitro compound (ED50 >300 mg/kg, TD50 = 5.6 mg/kg) exhibits a fundamentally different pharmacological profile from the para-nitro isomer (ED50 = 62.31 mg/kg, TD50 = 2.05 mg/kg) . This divergent neurotoxicity-to-activity relationship provides a structurally distinct probe for investigating the molecular determinants of antiseizure activity versus CNS adverse effects. Procurement of the ortho-nitro compound alongside its meta- and para-substituted counterparts enables systematic exploration of electronic and steric effects on sodium channel modulation identified through molecular docking studies .

Crystallographic and Conformational Analysis of N-Arylphthalimide Derivatives

The ortho-nitro substitution pattern introduces unique conformational constraints that are valuable for crystallographic and computational chemistry investigations. The tetrachlorinated analog of 2-(2-nitrophenyl)isoindoline-1,3-dione displays a dihedral angle of 74.6° between the phthalimide and nitrophenyl planes [2], while the 3-nitrophenyl isomer assembles into a three-dimensional hydrogen-bonded framework via C—H···O interactions [3]. These structural differences directly impact solid-state properties such as melting point, solubility, and crystal habit—parameters of practical importance for formulation development and analytical method validation. Researchers requiring authentic samples of the ortho-nitro compound for polymorph screening or co-crystal engineering should specify CAS 34442-94-9 to ensure the correct conformational isomer is obtained.

Chemical Probe for Protoporphyrinogen Oxidase (PPO) Inhibitor Herbicide Discovery

N-Phenylphthalimide derivatives, including the ortho-nitro-substituted compound, belong to the phthalimide-type class of protoporphyrinogen oxidase (PPO) inhibitors, a well-established herbicide target [4]. The compound's structural similarity to commercial PPO herbicides such as flumioxazin, combined with its LogP of 2.98 and favorable physicochemical profile, positions it as a useful scaffold for agrochemical lead discovery programs [4]. The synthetic accessibility of the compound via simple condensation of phthalic anhydride with 2-nitroaniline further facilitates analogue generation for structure-activity relationship studies targeting improved herbicidal potency and crop selectivity [1].

Quote Request

Request a Quote for 2-(2-Nitrophenyl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.